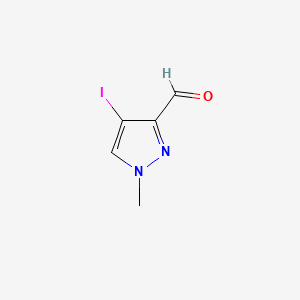

4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

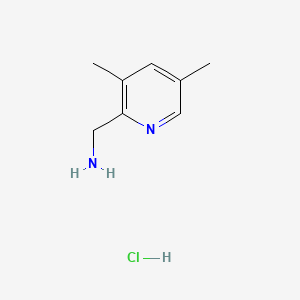

“4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde” is a chemical compound . It is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds .

Synthesis Analysis

The synthesis of “this compound” involves iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . It is also used in an indium-mediated synthesis of heterobiaryls .Molecular Structure Analysis

The molecular formula of “this compound” is C5H5IN2O . The InChI code is 1S/C5H5IN2O/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) .Chemical Reactions Analysis

“this compound” undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 251.03 g/mol . The topological polar surface area is 60.9 Ų . The compound has a rotatable bond count of 1 .Scientific Research Applications

Heterocyclic Compound Synthesis

4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Its unique reactivity profile enables it to participate in multiple organic transformations, leading to the formation of heterocycles like pyrazolines, which are known for their wide range of biological activities. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones has been extensively studied for its application in synthesizing diverse heterocycles including pyrazolo-imidazoles, thiazoles, and spiropyrans. This synthesis pathway highlights the compound's utility as a versatile building block in organic chemistry and heterocyclic synthesis, offering a gateway to novel therapeutic agents and materials with unique properties (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, the derivatives of this compound, especially when incorporated into pyrazoline structures, have shown promise as potent medicinal scaffolds. Methyl-substituted pyrazoles, in particular, have been reported to exhibit a wide spectrum of biological activities. This has led to the synthesis and detailed analysis of these compounds for their potential as therapeutic agents. The broad spectrum of activity includes anticancer, antimicrobial, and anti-inflammatory effects, underlining the compound's significance in the development of new medications (Sharma et al., 2021).

Catalysis and Green Chemistry

The compound's utility extends to catalysis and green chemistry applications, where it has been used in the development of novel catalytic reactions and green synthesis methods. For example, its derivatives have been employed in Knoevenagel condensation reactions, which are pivotal for creating α, β-unsaturated ketones/carboxylic acids. This reaction is essential in the synthesis of bioactive molecules and pharmaceuticals, showcasing the compound's role in facilitating environmentally friendly synthesis pathways with broad applicability in drug discovery (Tokala, Bora, & Shankaraiah, 2022).

Mechanism of Action

Target of Action

It’s known that the pyrazole ring, a key feature of this compound, is a common moiety in many biologically active compounds .

Mode of Action

Biochemical Pathways

Pyrazole derivatives are known to be involved in a broad range of chemical and biological properties .

Pharmacokinetics

The compound is likely to have low water solubility due to its structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde. For instance, it should be stored in a sealed container, away from fire sources and oxidizing agents . It may also be toxic to the aquatic environment and should be handled with care to avoid environmental pollution .

Safety and Hazards

properties

IUPAC Name |

4-iodo-1-methylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-8-2-4(6)5(3-9)7-8/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWBNGXXAAJVJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C=O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693381 |

Source

|

| Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214997-78-0 |

Source

|

| Record name | 4-Iodo-1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopentyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B566965.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B566969.png)

![5-(Chloromethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B566977.png)

![3-Bromoimidazo[1,2-A]pyridin-8-amine](/img/structure/B566982.png)

![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)